REACTION_CXSMILES
|
[CH:1]1([C:7]([C:9]2[CH:14]=[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:12]=[CH:11][C:10]=2[O:19]C)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.I.Br>C(O)(=O)C>[CH:1]1([C:7]([C:9]2[CH:14]=[C:13]([C:15]([CH3:17])([CH3:16])[CH3:18])[CH:12]=[CH:11][C:10]=2[OH:19])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
2-cyclohexylcarbonyl-4-tert-butylanisole
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)C1=C(C=CC(=C1)C(C)(C)C)OC
|
Name
|
Example 2 ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with saturated aqueous sodium thiosulfate solution, water and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)C1=C(C=CC(=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |